molecular formula C12H16N6O2S B1679427 4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide CAS No. 202466-68-0

4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide

Cat. No. B1679427
M. Wt: 308.36 g/mol
InChI Key: JELFWSXQTXRMAJ-UHFFFAOYSA-N
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Description

This compound is a type of benzenesulfonamide . It has a pyrimidine moiety, which is a widespread two-nitrogen containing compound in nature (DNA, RNA, flavors, and fragrances), and constitutes a central building block for a wide range of pharmacological applications .


Synthesis Analysis

The synthesis of this compound involves various synthetic approaches. These approaches are applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications . A Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound .

Scientific Research Applications

Cognitive Function Research

4-Amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide has been explored in the context of cognitive function. One study specifically investigated its role as a 5-HT6 receptor antagonist in rodent models of learning and cognition. However, the results indicated inconsistencies with prior reports suggesting therapeutic potential for cognitive disorders (Lindner et al., 2003).

Anticancer and Anti-HIV Activities

This compound has been examined for its anticancer and anti-HIV properties. Research includes the development of triazolethymine derivatives showing significant cytotoxic activities against cancer cell lines and potent activity against HIV-1 replication (Almashal et al., 2020). Additionally, its derivatives have been synthesized and tested for antimicrobial properties against various bacterial and fungal strains, showing promising results in some cases (Hassan et al., 2009).

Topical Antiglaucoma Properties

Studies have also shown the potential of derivatives of 4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide in treating glaucoma. Specifically, their ability to inhibit carbonic anhydrase isozymes involved in aqueous humor secretion within the eye suggests potential as topical antiglaucoma agents (Casini et al., 2002).

Radiosensitizing Effect in Cancer Therapy

Further research indicates the utility of phenylpyrimidine derivatives of this compound in enhancing the effectiveness of radiotherapy for cancer treatment. These derivatives have shown promising results in increasing radiosensitivity, potentially offering a new approach to cancer treatment (Jung et al., 2019).

properties

IUPAC Name

4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2S/c1-14-10-7-11(17-12(15-2)16-10)18-21(19,20)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H3,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELFWSXQTXRMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC(=N1)NC)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017998
Record name 4-Amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide

CAS RN

202466-68-0
Record name 4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202466-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ro-04-6790
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU78RAR5ZH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Bös, AJ Sleight, T Godel, JR Martin, C Riemer… - European journal of …, 2001 - Elsevier
RO-04-6790 (6a) has been identified in a random screen for 5-HT 6 receptor antagonists. In a medicinal chemistry optimisation program a series of analogs comprising N-heteroaryl- …
Number of citations: 55 www.sciencedirect.com
MD Lindner, DB Hodges, JB Hogan, AF Orie… - … of Pharmacology and …, 2003 - ASPET
Antagonists of serotonin 6 (5-HT6) receptors have been reported to enhance cognition in animal models of learning, although this finding has not been universal. We have assessed the …
Number of citations: 121 jpet.aspetjournals.org
R Nirogi, A Shinde, A Daulatabad… - Journal of Medicinal …, 2012 - ACS Publications
Our initial findings around aryl sulfonamide series led to N-(3,5-dichloro-2-methoxyphenyl)-3-(1-methylpiperidin-4-ylamino)-4-methoxy benzenesulfonamide as potent and selective 5-…
Number of citations: 27 pubs.acs.org
M Dukat, PD Mosier, R Kolanos, BL Roth… - Journal of medicinal …, 2008 - ACS Publications
A population of 100 graphics models of the human 5-HT 6 serotonin receptor was constructed based on the structure of bovine rhodopsin. The endogenous tryptamine-based agonist …
Number of citations: 41 pubs.acs.org
S Pathak, N Kumar, SK Jha, SK Karn, P Singh - researchgate.net
Chagas disease, also known as Trypanosomiasis, is found mostly in Latin America by the infection of a parasite, Trypanosoma cruzi. It is considered to be vector born disease which is …
Number of citations: 0 www.researchgate.net
DT Le, HS Lee, YJ Chung, MY Yoon… - Bulletin of the Korean …, 2007 - koreascience.kr
Mycobacterium tuberculosis is a pathogen responsible for 2-3 million deaths every year worldwide. The emergence of drug-resistant and multidrug-resistant tuberculosis has increased …
Number of citations: 13 koreascience.kr
TO Stean, WD Hirst, DR Thomas, GW Price… - Pharmacology …, 2002 - Elsevier
N-(2,5-Dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134) potently inhibited [ 125 I]SB-258585 and [ 3 H]LSD binding in a HeLa cell line expressing …
Number of citations: 70 www.sciencedirect.com
M Williams - Current Protocols in Pharmacology, 1999 - Wiley Online Library
Receptors are typically characterized via two distinct approaches: (1) the identification and pharmacological characterization of a receptor‐mediated response using classical …
WP Clarke, KA Berg, G Gould… - Current Protocols in …, 2001 - Wiley Online Library
This unit describes assays for measuring the binding of radioligands to two major types of receptors for 5‐hydroxytryptamine (5‐HT or serotonin), 5‐HT 1 and 5‐HT 2 receptors, in …

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